![molecular formula C17H17ClN2O2S B5768742 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A involves the inhibition of the transcription factor NF-κB, which plays a key role in inflammation, cancer, and other diseases. 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been found to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitor protein IκBα. This leads to the suppression of the downstream inflammatory and oncogenic pathways, resulting in the anti-inflammatory, anti-cancer, and anti-bacterial effects of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a key role in inflammation. It has also been found to inhibit the expression of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. In addition, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been found to induce apoptosis, or programmed cell death, in cancer cells. These effects suggest that 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has potential as a therapeutic agent in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A in lab experiments include its potential as a therapeutic agent in various diseases, its well-studied mechanism of action, and its availability for purchase from commercial vendors. However, there are also limitations to using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A in lab experiments. These include its relatively high cost, the need for expertise in synthetic organic chemistry for its synthesis, and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A. These include further studies to determine its safety and efficacy in vivo, studies to determine its potential as an anti-cancer and anti-bacterial agent in animal models, and studies to determine its potential as a therapeutic agent in other diseases such as autoimmune diseases. In addition, further studies are needed to determine the optimal dosage and administration of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A for its potential therapeutic applications.
In conclusion, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A in vivo, and to explore its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A involves the reaction of 2-(chloroacetyl)thiophene with 3-chloro-2-methylaniline, followed by the addition of aniline and acetic anhydride. The final product is obtained by recrystallization from an appropriate solvent. The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A is a multi-step process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In addition, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been studied for its potential as an anti-bacterial agent, as it has been found to inhibit the growth of certain bacteria. These studies have provided valuable insights into the potential applications of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A in various diseases.
Propriétés
IUPAC Name |
2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12-14(18)8-5-9-15(12)20-17(22)11-23-10-16(21)19-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNXQZIQEGAIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

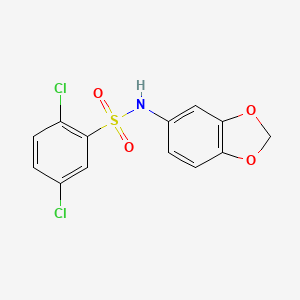
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)
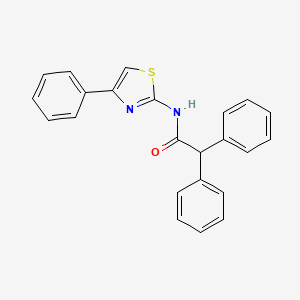


![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)
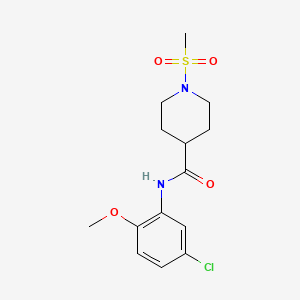
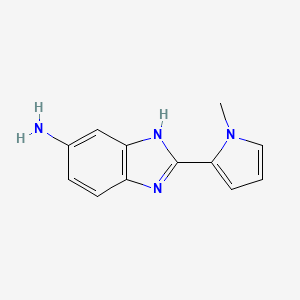
![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
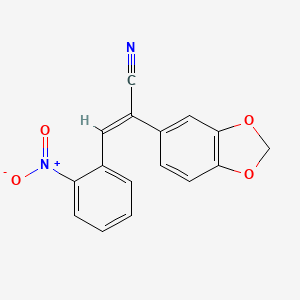
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)